molecular formula C16H12ClNOS B1673318 HMR1426 CAS No. 262376-75-0

HMR1426

Cat. No.: B1673318
CAS No.: 262376-75-0
M. Wt: 301.8 g/mol
InChI Key: RUBKYBIDEVUTQU-UHFFFAOYSA-N
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Description

Unii-BD22Q5WK25 is a compound identifier assigned by the FDA’s Substance Registration System (SRS). To proceed with a comparison, the following steps are critical:

  • Primary Data Retrieval: Access PubChem, ChemSpider, or SciFinder using the UNII code to obtain structural, spectral, and functional data .
  • Contextual Analysis: Cross-reference literature (e.g., patents, clinical trials) to determine its therapeutic class, mechanism of action, or industrial use.

Properties

CAS No.

262376-75-0

Molecular Formula

C16H12ClNOS

Molecular Weight

301.8 g/mol

IUPAC Name

6-chloro-2-phenyl-3a,4-dihydroindeno[1,2-d][1,3]thiazol-8b-ol

InChI

InChI=1S/C16H12ClNOS/c17-12-6-7-13-11(8-12)9-14-16(13,19)18-15(20-14)10-4-2-1-3-5-10/h1-8,14,19H,9H2

InChI Key

RUBKYBIDEVUTQU-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3=C1C=C(C=C3)Cl)(N=C(S2)C4=CC=CC=C4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HMR-1426;  HMR1426;  HMR 1426;  1426

Origin of Product

United States

Comparison with Similar Compounds

Comparison Framework with Similar Compounds

Based on and , comparisons should focus on structural analogs (e.g., shared functional groups, metal substitutions) or functional analogs (e.g., similar therapeutic targets, industrial applications). Below is a hypothetical framework for comparison, assuming BD22Q5WK25 is a pharmaceutical intermediate or API:

Table 1: Hypothetical Comparison of BD22Q5WK25 with Structural Analogs

Property BD22Q5WK25 Compound A Compound B
Molecular Formula (Not Provided) C₁₈H₂₁NO₃ C₂₀H₂₅ClN₂O₂
Molecular Weight (g/mol) (Not Provided) 299.37 372.88
Functional Groups (Not Provided) Amide, Ester Amine, Halide
Therapeutic Class (Not Provided) Analgesic Antipsychotic
Synthetic Yield (Not Provided) 78% 65%
Key Spectral Data (Not Provided) NMR: δ 7.2 ppm MS: m/z 373.2

Note: Actual data must be sourced from experimental studies or databases like PubChem .

Key Challenges in Comparison

  • Data Availability : The evidence lacks direct information on BD22Q5WK25 , making structural or functional analysis impossible.
  • Methodological Gaps : As per and , compound characterization requires NMR, MS, and elemental analysis. Without these, purity and identity verification are unfeasible.
  • Literature Consistency : and emphasize the need for standardized reporting of experimental data (e.g., units, spectral parameters), which is absent here.

Recommendations for Future Research

Database Consultation : Prioritize retrieval of BD22Q5WK25 data from PubChem, ChEMBL, or DrugBank.

Experimental Validation : If synthesizing the compound, follow and to report NMR, HPLC, and bioassay results.

Structural Modeling : Use computational tools (e.g., DFT, molecular docking) to predict reactivity or binding affinity if empirical data are unavailable.

Citation Standards : Adhere to ACS or IUPAC guidelines for referencing (see , and 14 ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HMR1426
Reactant of Route 2
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